2-[(8-Methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide is a novel compound designed and synthesized as a potential positron emission tomography (PET) ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains []. It belongs to a class of compounds that exhibit high binding affinity for mGluR1, making it a promising candidate for studying this receptor subtype in vivo.
The mechanism of action of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide is based on its high binding affinity for the mGluR1 receptor []. Although the exact binding interactions are not detailed, this compound likely interacts with the receptor's active site, potentially acting as an antagonist. By binding to mGluR1, it allows for visualization of the receptor's distribution in the brain using PET imaging.
The primary application of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide explored in the literature is as a PET radioligand for imaging mGluR1 in rodent brains []. This application stems from its high in vitro binding affinity for the receptor and its ability to penetrate the blood-brain barrier. Autoradiography using rat brain sections demonstrated that [(11C]6 binding aligns with the known mGluR1 distribution, showing high specific binding in the cerebellum and thalamus []. PET studies in rats confirmed these findings, highlighting the potential of this compound for in vivo mGluR1 imaging.
CAS No.: 37209-30-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: